

T521 compound structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	T521	
Cat. No.:	B15575092	Get Quote

An In-depth Technical Guide to **T521** and RU.521: Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of two compounds, **T521** and RU.521, for researchers, scientists, and drug development professionals. While both designations appear in scientific literature, the available information for each varies significantly. This guide will delineate the known structure, properties, and biological activities of each compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways.

T521: An E3 Ligase Inhibitor

T521 is identified in chemical catalogs as an inhibitor of E3 ligase.[1] E3 ubiquitin ligases are a large family of enzymes that play a crucial role in the ubiquitination cascade, which targets proteins for degradation by the proteasome.[2][3] By inhibiting a specific E3 ligase, **T521** has the potential for use in cancer and metabolic disease research.[1] However, detailed public information regarding its specific E3 ligase target, mechanism of action, and biological effects is currently limited.

Physicochemical Properties of T521

Publicly available data for **T521** is sparse. The following table summarizes the known information.



Property	Value
CAS Number	891020-54-5
Molecular Formula	C17H14FNO5S2
Target	E3 Ligase
Therapeutic Area	Cancer, Metabolic Disease

Biological Activity and Mechanism of Action of T521

T521 is broadly categorized as an E3 ligase inhibitor.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is implicated in numerous diseases, including cancer.[2] E3 ligases are responsible for substrate recognition and are therefore key determinants of specificity in this pathway.[4] Inhibitors of E3 ligases can prevent the degradation of tumor suppressor proteins or promote the degradation of oncoproteins, making them attractive therapeutic targets.[5][6] Without further specific data on **T521**, its precise mechanism and biological effects remain to be elucidated.

Experimental Protocols for T521

Detailed experimental protocols for the synthesis, purification, and biological evaluation of **T521** are not readily available in the public domain.

RU.521: A Potent Inhibitor of cGAS

RU.521 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a primary sensor of cytosolic double-stranded DNA (dsDNA).[7][8] The activation of cGAS by cytosolic dsDNA triggers the cGAS-STING signaling pathway, leading to the production of type I interferons and other inflammatory cytokines.[8][9] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[8] RU.521 has been shown to potently inhibit both human and mouse cGAS, making it a valuable tool for studying the cGAS-STING pathway and a potential therapeutic candidate.[8][10]

Physicochemical Properties of RU.521



Property	Value	Reference
CAS Number	2262452-06-0	[11]
Molecular Formula	C19H12Cl2N4O3	[7]
Molecular Weight	415.23 g/mol	[7]
IUPAC Name	3-[1-(6,7-Dichloro-1H- benzimidazol-2-yl)-5-hydroxy- 3-methyl-pyrazol-4-yl]-3H- isobenzofuran-1-one	[11]
Solubility	2 mg/mL (4.82 mM) in DMSO	[7]

Biological Activity of RU.521

RU.521 is a potent and selective inhibitor of cGAS. It has been shown to inhibit cGAS activity in both biochemical and cell-based assays.

Assay Type	Target	Cell Line/System	IC50	Reference
Cell-based	Human cGAS	THP-1 cells	~0.8 μM	[8][12]
Cell-based	Mouse cGAS	Murine RAW 264.7 cells	0.7 μΜ	[12]
Biochemical	Mouse cGAS	Recombinant protein	0.74 ± 0.12 μM	[13]
Biochemical	Human cGAS	Recombinant protein	2.94 μΜ	[14]
Binding Affinity (Kd)	cGAS/dsDNA complex	-	36.2 nM	[15]

Mechanism of Action of RU.521

RU.521 exerts its inhibitory effect by directly binding to the catalytic pocket of cGAS.[16] This binding prevents the substrates, ATP and GTP, from accessing the active site, thereby



inhibiting the synthesis of the second messenger cGAMP.[10] The inhibition of cGAMP production leads to the suppression of the downstream STING-mediated inflammatory response.[8]

Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by RU.521.



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Caption: The cGAS-STING signaling pathway and inhibition by RU.521.

Experimental Protocols for RU.521

Human monocytic THP-1 cells or murine macrophage-like RAW 264.7 cells are commonly used to assess the activity of RU.521.[8][12]

- Cell Culture: THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. RAW 264.7 cells are cultured in DMEM with 10% FBS, penicillin, and streptomycin.
- Stimulation: To activate the cGAS pathway, cells are transfected with herring testis DNA (HT-DNA) using a transfection reagent like Lipofectamine.[8]
- Inhibitor Treatment: Cells are pre-treated with RU.521 (typically in DMSO) at various concentrations for a specified period (e.g., 1-2 hours) before stimulation with HT-DNA.[13]

Foundational & Exploratory





This protocol is used to quantify the expression of the IFNB1 gene, a downstream target of the cGAS-STING pathway.[8]

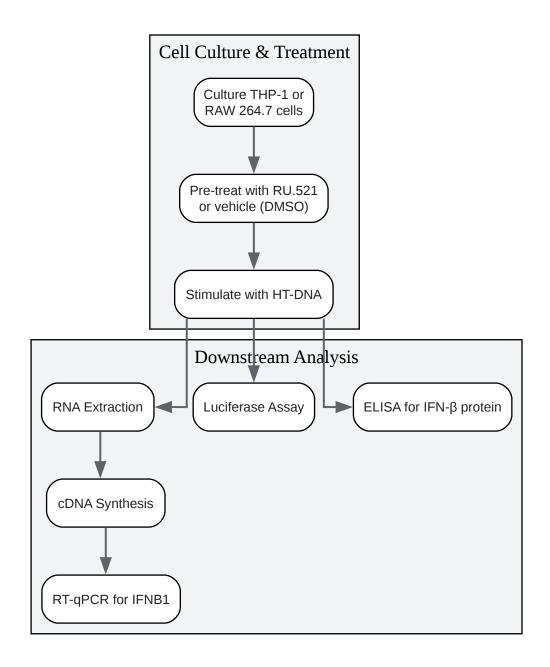
- RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial RNA isolation kit.
- cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
- qPCR: Quantitative PCR is performed using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Data Analysis: The relative expression of IFNB1 is calculated using the $\Delta\Delta$ Ct method.

This assay is used to measure the activity of the interferon-stimulated response element (ISRE) promoter, which is activated by the cGAS-STING pathway.[8]

- Cell Line: A reporter cell line, such as THP1-Lucia™ ISG, which stably expresses a secreted luciferase under the control of an ISRE promoter, is used.
- Treatment and Stimulation: Cells are treated with RU.521 and stimulated with HT-DNA as described above.
- Luciferase Measurement: At a specified time point post-stimulation (e.g., 24 hours), the cell
 culture supernatant is collected, and luciferase activity is measured using a luminometer and
 a luciferase assay reagent.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of RU.521.





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Caption: Experimental workflow for evaluating RU.521.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 ubiquitin ligases: styles, structures and functions PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of E3 ubiquitin ligases in the development and progression of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones
 PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of human cGAS reduces total cGAMP output and cytokine expression in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. regenhealthsolutions.info [regenhealthsolutions.info]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [T521 compound structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575092#t521-compound-structure-and-properties]

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